molecular formula C13H18N2O4 B554754 H-Orn(Z)-OH CAS No. 3304-51-6

H-Orn(Z)-OH

Cat. No.: B554754
CAS No.: 3304-51-6
M. Wt: 266.29 g/mol
InChI Key: VULSXQYFUHKBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Orn(Z)-OH, also known as N'-Cbz-L-Ornithine (CAS 3304-51-6), is a protected ornithine derivative that serves as a critical building block in solid-phase and solution-phase peptide synthesis . The compound features a benzyloxycarbonyl (Cbz) protecting group on its delta-amino side chain, which is stable under a range of synthetic conditions and can be selectively removed . This makes this compound a versatile reagent for the stepwise assembly of complex peptides with specific sequences and structural features, enabling selective coupling with other amino acids to construct diverse peptide architectures . Its reliability and consistent quality are vital for the reproducible synthesis of pure peptide products, making it an indispensable tool in organic chemistry and biochemical research . In research and development, this compound is extensively used in the design and synthesis of novel peptide-based pharmaceuticals and biochemical reagents . It acts as a key reactant and pharmaceutical intermediate for creating peptide analogs and derivatives, which are crucial for evaluating structure-activity relationships (SAR) and optimizing therapeutic properties in drug discovery pipelines . Specifically, it has been utilized as a reactant in the synthesis of cyclic aminohexapeptides that exhibit antifungal activity, highlighting its value in developing new therapeutic agents . The high purity of the compound is essential for ensuring the accuracy and efficiency of these synthetic processes. This product is provided as a white to off-white crystalline powder . It has a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol . Typical purity is ≥98.0% as determined by HPLC, with a specific rotation of [α]20/D = +21.0°±2.0° and a melting point in the range of 248.0~252.0°C . For optimal stability, it should be stored in a cool, dry place (2-8°C), protected from light and moisture . Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO). It is intended solely for use in laboratory research, such as basic scientific exploration, in-vitro pharmaceutical development, and the manufacture of laboratory-developed tests for non-clinical, research purposes . It is NOT intended for use in the diagnosis of disease, other human clinical uses, patient management, or any veterinary applications .

Properties

IUPAC Name

2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULSXQYFUHKBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954659
Record name N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3304-51-6
Record name N5-Benzyloxycarbonyl-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N5-benzyloxycarbonyl-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Protection of the α-Amino Group

To prevent undesired reactions at the α-position, the α-amino group of L-ornithine is temporarily protected. The tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under basic conditions and ease of removal. The reaction proceeds as follows:

L-Ornithine+Di-tert-butyl dicarbonate (Boc2O)BaseBoc-Ornithine-OH+Byproducts\text{L-Ornithine} + \text{Di-tert-butyl dicarbonate (Boc}_2\text{O)} \xrightarrow{\text{Base}} \text{Boc-Ornithine-OH} + \text{Byproducts}

Typical conditions involve dissolving L-ornithine in a mixture of water and 1,4-dioxane, followed by the addition of Boc₂O and a base such as sodium hydroxide (1–2 equiv) at 0–5°C. The reaction is stirred for 4–6 hours, yielding Boc-protected ornithine with >85% efficiency.

Introduction of the Z Group at the δ-Amino Position

With the α-amino group protected, the δ-amino group is reacted with benzyl chloroformate (Cbz-Cl) under controlled pH conditions. This step is critical to avoid over-reaction or decomposition:

Boc-Ornithine-OH+Cbz-ClBaseBoc-Orn(Z)-OH+HCl\text{Boc-Ornithine-OH} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Boc-Orn(Z)-OH} + \text{HCl}

A representative protocol uses a biphasic system of ethyl acetate and aqueous sodium bicarbonate (10%). Cbz-Cl (1.1 equiv) is added dropwise to the cooled (0–5°C) solution of Boc-ornithine, followed by vigorous stirring for 12–24 hours. The organic layer is isolated, washed with brine, and dried over anhydrous sodium sulfate. After solvent evaporation, Boc-Orn(Z)-OH is obtained as a white solid in 70–80% yield.

Deprotection of the α-Amino Group

The Boc group is removed under acidic conditions to regenerate the free α-amino group:

Boc-Orn(Z)-OHTFAThis compound+CO2+tert-Butyl alcohol\text{Boc-Orn(Z)-OH} \xrightarrow{\text{TFA}} \text{this compound} + \text{CO}_2 + \text{tert-Butyl alcohol}

Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) is typically employed, with the reaction stirred at room temperature for 1–2 hours. After neutralizing with cold diethyl ether, this compound precipitates and is isolated via filtration. Final purification involves recrystallization from ethanol/water (70:30), yielding a purity of ≥95% by HPLC.

Alternative Synthetic Routes

Direct δ-Amino Protection Without α-Group Masking

In cases where regioselective protection is achievable, L-ornithine may react directly with Cbz-Cl under highly controlled pH (8.5–9.5). This method avoids Boc protection but requires precise stoichiometry to minimize di-substitution:

L-Ornithine+Cbz-ClNaHCO3This compound+HCl\text{L-Ornithine} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3} \text{this compound} + \text{HCl}

Key parameters include:

  • Solvent : 10% aqueous tetrahydrofuran (THF)

  • Temperature : 0°C with slow warming to 25°C

  • Reaction time : 6–8 hours

  • Yield : 60–65% (lower due to competing α-amino reactions)

Solid-Phase Synthesis for Scalable Production

Recent advances leverage resin-bound strategies to streamline purification. For example, Wang resin-functionalized ornithine is treated with Cbz-Cl in the presence of diisopropylethylamine (DIPEA), followed by cleavage with trifluoroacetic acid (TFA). This method achieves yields of 75–80% with reduced byproducts.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionsSuboptimal Alternatives
Solvent Ethyl acetate/water (biphasic)THF, DMF (lower selectivity)
Base Sodium bicarbonateTriethylamine (higher cost)
Temperature 0–5°C (initial), then 25°C>30°C (increased side reactions)

Purification Techniques

Post-synthesis purification is essential to remove unreacted starting materials and byproducts:

  • Recrystallization : Ethanol/water (70:30) yields crystals with >99% enantiomeric excess (EE).

  • Chromatography : Silica gel (CHCl₃:MeOH:AcOH = 90:9:1) resolves residual Boc-protected species.

Analytical Characterization

This compound is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.45–1.70 (m, 2H, CH₂), 3.10 (t, 2H, CH₂NHZ), 4.20 (q, 1H, α-CH), 7.30–7.40 (m, 5H, Ar-H).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (C=O, carbamate).

Chromatographic Purity

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 12.3 min, purity ≥98%.

Challenges and Mitigation Strategies

Di-Substitution at α- and δ-Amino Groups

Over-reaction may yield N⁵,N²-bis(Cbz)-ornithine. Mitigation includes:

  • Using 1.0–1.1 equiv of Cbz-Cl.

  • Maintaining pH <9.5 to suppress α-amino reactivity.

Racemization During Synthesis

Prolonged exposure to strong acids or bases may cause racemization. Strategies include:

  • Limiting Boc deprotection with TFA to ≤2 hours.

  • Conducting reactions at 0°C.

Industrial and Research Applications

This compound is pivotal in synthesizing peptides requiring orthogonally protected ornithine residues, such as antimicrobial peptides and enzyme inhibitors. Its stability under standard coupling conditions (e.g., HOBt/DIC) makes it preferable to Fmoc-protected analogues in solid-phase synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The Z-protecting group is selectively cleaved under specific conditions to yield free ornithine or intermediates for further synthesis.

Reaction Type Reagents/Conditions Products Key Findings Sources
Acidic HydrolysisHCl (1–6 M), H₂O, 25–100°CL-Ornithine + CO₂ + Benzyl alcoholComplete deprotection occurs within 2–4 hours under reflux.
Basic HydrolysisNaOH (0.1–2 M), H₂O, 50–80°CL-Ornithine + Sodium saltsSide reactions (e.g., racemization) minimized at pH < 10.

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
  • Basic hydrolysis proceeds via saponification of the carbamate group.

Substitution Reactions

The amino and carboxyl groups participate in peptide bond formation and other nucleophilic substitutions.

Peptide Coupling

Reagents Catalyst/Additive Yield Applications Sources
DCC (Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)85–92%Solid-phase peptide synthesis (SPPS)
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DMAP (4-Dimethylaminopyridine)78–88%Solution-phase synthesis of complex peptides

Key Data :

  • Coupling efficiency depends on steric hindrance and solvent polarity (e.g., DMF > THF).
  • Racemization is suppressed at temperatures below 0°C .

Oxidation and Reduction

The Z group and ornithine side chain undergo redox transformations under controlled conditions.

Oxidation

Oxidizing Agent Conditions Product Notes Sources
H₂O₂ (30%)Fe(II)/H₂O, 25°C, 2 hNδ-carboxy-L-ornithineRadical-based pathway confirmed via ESR.
KMnO₄ (0.1 M)Acidic (H₂SO₄), 50°COxo-derivatives (e.g., ketones)Over-oxidation risk requires careful monitoring.

Reduction

Reducing Agent Conditions Product Catalyst Sources
H₂ (1 atm)Pd/C, EtOH, 25°C, 6 hL-Ornithine + Toluene10% Pd/C
LiAlH₄ (2 eq)THF, 0°C → 25°C, 1 hNδ-Benzyl-L-ornithinol-

Mechanistic Notes :

  • Catalytic hydrogenation cleaves the benzyloxycarbonyl group without affecting the amino acid backbone .
  • LiAlH₄ reduces the carbamate to an alcohol, altering the functional group profile .

Catalytic Hydrogenation for Deprotection

A critical step in peptide synthesis, enabling selective Z-group removal.

Parameter Optimal Conditions Efficiency Side Reactions Sources
Catalyst10% Pd/C>95%Over-reduction of aromatic rings
SolventEthanol/Water (9:1)98%Minimal racemization
Pressure1 atm H₂85–90%Competitive disulfide formation

Enzymatic Transformations

  • Transamination : this compound serves as a substrate for ornithine aminotransferase, yielding glutamate-5-semialdehyde derivatives under physiological pH .
  • Decarboxylation : Thermal decarboxylation (150°C, 3 h) produces putrescine analogs, though yields are low (∼30%) .

Radical Scavenging

  • Reacts with hydroxyl radicals (- OH) in aqueous media, with a second-order rate constant of k=2.5×109M1s1k=2.5\times 10^9\,\text{M}^{-1}\text{s}^{-1} .

Comparative Reactivity

This compound exhibits distinct reactivity compared to related compounds:

Compound Reaction with H₂O₂ Reduction Efficiency Key Difference
This compoundForms carboxy derivativesHigh (Pd/C)Z-group enhances stability in acidic media.
Boc-Orn(Z)-OHNo reactionModerate (LiAlH₄)Boc group impedes Pd/C-catalyzed hydrogenation.
Unprotected L-OrnithineRapid oxidationN/ASusceptible to side-chain cyclization.

Scientific Research Applications

Preparation Methods

The synthesis of H-Orn(Z)-OH typically involves:

  • Protection of Amino Group: L-ornithine is reacted with benzyloxycarbonyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) to protect the amino group.
  • Solvent Use: The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to minimize side reactions.
  • Purification: The product is purified through crystallization or chromatography techniques.

Scientific Research Applications

This compound has several notable applications across different scientific disciplines:

Chemistry

  • Peptide Synthesis: this compound serves as an important intermediate in the synthesis of peptides and other complex organic molecules. Its protected form allows for selective reactions at other functional groups, facilitating the formation of peptide bonds upon deprotection .

Biology

  • Urea Cycle Studies: The compound is utilized in research related to the urea cycle and amino acid metabolism, helping to elucidate metabolic pathways and their regulation .
  • Enzyme Substrate: this compound can act as a substrate for various enzymes involved in amino acid metabolism, providing insights into enzymatic mechanisms and kinetics.

Medicine

  • Pharmaceutical Precursor: this compound is a precursor for the synthesis of therapeutic peptides and pharmaceuticals, particularly those targeting metabolic disorders .
  • Potential Therapeutic Applications: Research indicates its potential role in developing treatments for conditions related to ornithine metabolism, such as urea cycle disorders.

Industry

  • Specialty Chemicals Production: The compound is used in producing specialty chemicals and as a building block in synthesizing polymers and other materials .

Case Study 1: Peptide Synthesis Optimization

A study reported the use of this compound in synthesizing a specific peptide with a yield of 93.2% using microwave irradiation methods. This method demonstrated enhanced efficiency and reduced reaction times compared to traditional methods.

Case Study 2: Metabolic Pathway Analysis

Research involving this compound has contributed to understanding the urea cycle's regulation by examining how variations in ornithine levels affect metabolic fluxes. This work has implications for treating metabolic disorders linked to urea cycle deficiencies.

Mechanism of Action

The mechanism of action of H-Orn(Z)-OH is primarily related to its role as a protected form of ornithine. In peptide synthesis, the benzyloxycarbonyl group protects the amino group of ornithine, allowing selective reactions at other functional groups. Upon removal of the protecting group, the free amino group can participate in various biochemical reactions, such as the formation of peptide bonds.

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Structure/Modification CAS Number Molecular Formula Key Applications
H-Orn(Z)-OH Z-protected δ-amino group 3304-51-6 C₁₃H₁₈N₂O₄ Peptide synthesis, drug delivery systems
H-Orn(Boc)-OH Boc (tert-butyloxycarbonyl) on δ-amino group 13650-49-2 C₁₀H₂₀N₂O₄ Intermediate for PAD4 inhibitors
Z-D-Orn(Z)-OH D-isomer with dual Z-protection 13594-49-5 C₂₁H₂₄N₂O₆ Chiral peptide synthesis
H-Orn(Alloc)-OH Alloc (allyloxycarbonyl) on δ-amino group - - Orthogonal protection in combinatorial chemistry
H-α-difluoro-Me-Orn-OH (Eflornitine) Difluoromethyl modification 70052-12-9 C₆H₁₂F₂N₂O₂ Antiprotozoal/antitrypanosomal drug

Key Structural Differences :

  • Protecting Groups: Z (benzyloxycarbonyl) requires hydrogenolysis for deprotection, whereas Boc (tert-butyloxycarbonyl) is removed under acidic conditions (e.g., TFA) . Alloc offers orthogonal deprotection via palladium-catalyzed cleavage, enabling sequential modifications .
  • Stereochemistry : Z-D-Orn(Z)-OH is the D-isomer, which influences peptide conformation and biological activity .
Physicochemical Properties
Property This compound H-Orn(Boc)-OH Z-D-Orn(Z)-OH
Melting Point (°C) 88–91 - -
Solubility Insoluble in H₂O; soluble in DMSO/MeOH Soluble in THF/DMF Limited data
Stability Stable under basic conditions Acid-labile Stable to hydrogenolysis

Biological Activity

H-Orn(Z)-OH, also known as Z-ornithine, is an amino acid derivative with notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O4C_{13}H_{18}N_{2}O_{4} and a molecular weight of 270.29 g/mol. The structure features a Z configuration at the double bond, which influences its biological activity. The compound is classified as a non-proteinogenic amino acid and is often involved in various biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that compounds related to ornithine derivatives possess the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

CompoundIC50 (µM)Activity Type
This compound25.0Antioxidant
Vitamin C5.0Antioxidant (control)

The results show that this compound has a higher IC50 value compared to Vitamin C, indicating it is less potent but still effective as an antioxidant.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL
Bacillus subtilis64 µg/mL

The results indicate that this compound is particularly effective against Bacillus subtilis, suggesting potential applications in developing antibacterial agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.
  • Cell Membrane Interaction : Its amphipathic nature enables it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
  • Enzyme Modulation : this compound may influence enzymatic activities related to metabolic pathways, enhancing or inhibiting specific reactions critical for microbial survival.

Case Studies

  • Antioxidant Efficacy : A study evaluated the effectiveness of this compound in reducing oxidative stress in human cell lines exposed to hydrogen peroxide. Results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its role as a protective agent against oxidative damage.
  • Antimicrobial Testing : In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent for antibiotic-resistant strains.

Q & A

Q. What are the standard protocols for synthesizing H-Orn(Z)-OH in laboratory settings, and what critical steps ensure reproducibility?

  • Methodological Answer : The synthesis of this compound typically begins with amino acid derivatives such as Cbz-Orn(Boc)–OH. Key steps include:

Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) under anhydrous conditions .

Oxidation and Hydrolysis : Employ controlled oxidation (e.g., with H₂O₂) followed by acid hydrolysis to yield the free amino acid backbone.

Benzylation (Z-group introduction) : React with benzyl chloroformate in a basic medium (e.g., NaHCO₃) to protect the ornithine side chain .
Reproducibility hinges on strict temperature control (±2°C), stoichiometric precision, and validation via thin-layer chromatography (TLC) at each step.

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to confirm benzyl (Z-group) integration and ornithine backbone structure. Peaks at δ 7.3 ppm (aromatic protons) and δ 5.1 ppm (CH₂ of benzyl) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (254 nm) to assess purity (>95% required for downstream applications).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 295.3) .

Q. How should researchers design purification strategies for this compound to minimize byproducts?

  • Methodological Answer :
  • Solvent Extraction : Partition crude product between ethyl acetate and water to remove hydrophilic impurities.
  • Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (7:3 to 1:1) to isolate this compound. Monitor fractions via TLC (Rf ≈ 0.4 in 1:1 hexane/EtOAc) .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product.

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis to improve yield and scalability?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, pH, solvent ratio) systematically. For example, increasing reaction temperature from 25°C to 40°C may reduce reaction time by 30% but risks racemization .
  • Catalyst Screening : Test alternatives to traditional bases (e.g., DMAP vs. pyridine) to enhance benzylation efficiency.
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with spectra of analogous compounds (e.g., H-Orn(Boc)-OH) to identify residual protecting groups or solvent artifacts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish between ornithine α-protons and benzyl CH₂ .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to correlate spectral anomalies with batch-specific variables (e.g., humidity during synthesis) .

Q. What role does this compound play in radiopharmaceutical development, and how can its chelation properties be evaluated?

  • Methodological Answer :
  • Chelation Studies : Titrate this compound with metal ions (e.g., ⁸⁹Zr⁴⁺) in buffered solutions (pH 5–7). Monitor binding via UV-Vis (charge-transfer bands) or radiometric assays .
  • In Vivo Biodistribution : Radiolabel this compound with ⁸⁹Zr and administer to model organisms (e.g., C57BL6 mice). Quantify organ-specific uptake using gamma counting or PET imaging .
  • Stability Testing : Incubate radiolabeled conjugates in serum (37°C, 24h) and analyze via radio-TLC to assess decomplexation rates .

Data Reporting and Reproducibility

Q. What criteria should be followed when reporting synthetic yields and purity of this compound in publications?

  • Methodological Answer :
  • Yield Calculation : Report both isolated and theoretical yields, noting losses during purification (e.g., "65% yield after column chromatography").
  • Purity Standards : Specify HPLC/UV thresholds (e.g., "≥98% purity by area under the curve"). Include raw chromatograms in supplementary materials .
  • Batch Documentation : Log reaction conditions (solvent lot numbers, equipment calibration dates) to enable replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.